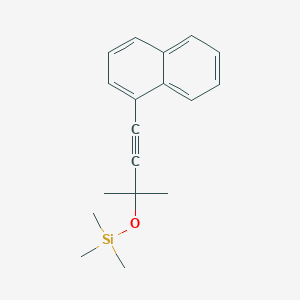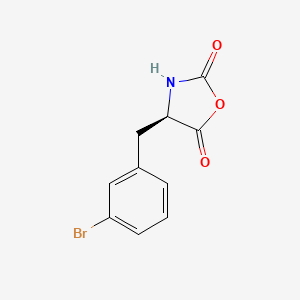
(R)-4-(3-Bromobenzyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromobenzyl group and the chiral center at the oxazolidine ring make this compound particularly interesting for various chemical transformations and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-hydroxyoxazolidine-2,5-dione with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would yield the de-brominated product.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
Medicine
Industry
In the materials science industry, oxazolidine-2,5-diones are used in the production of polymers and resins. The bromobenzyl group could impart unique properties to these materials, such as enhanced thermal stability or specific binding affinities.
Mecanismo De Acción
The mechanism of action of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could play a role in binding interactions, while the oxazolidine ring might be involved in the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-Benzyl-oxazolidine-2,5-dione
- ®-4-(4-Bromobenzyl)oxazolidine-2,5-dione
- ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione
Uniqueness
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
Propiedades
Fórmula molecular |
C10H8BrNO3 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
(4R)-4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
Clave InChI |
ARBGGKXPWWGPCV-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)C[C@@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


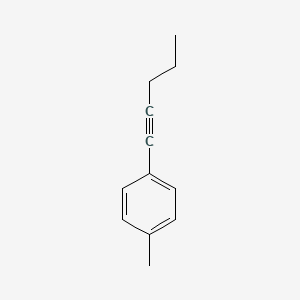
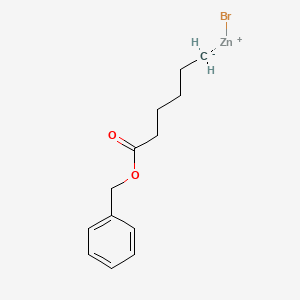
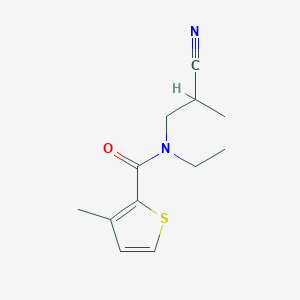
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)

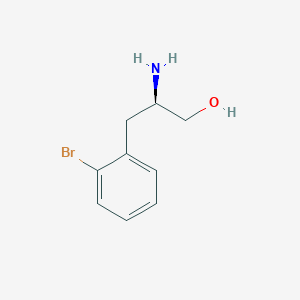
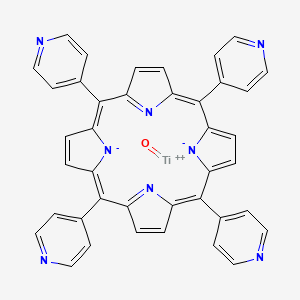

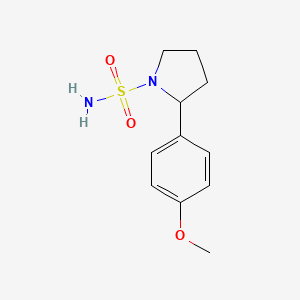
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
